Cas no 2640888-97-5 (N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide)
![N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2640888-97-5x500.png)
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide
- F6752-7418
- AKOS040724206
- 2640888-97-5
-
- インチ: 1S/C15H22N6O/c1-10-18-19-13-12(16-6-8-21(10)13)20-7-5-11(9-20)14(22)17-15(2,3)4/h6,8,11H,5,7,9H2,1-4H3,(H,17,22)
- InChIKey: QHDOIKUUKCWYQI-UHFFFAOYSA-N
- SMILES: O=C(C1CN(C2C3=NN=C(C)N3C=CN=2)CC1)NC(C)(C)C
計算された属性
- 精确分子量: 302.18550935g/mol
- 同位素质量: 302.18550935g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 423
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 75.4Ų
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6752-7418-25mg |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide |
2640888-97-5 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6752-7418-2mg |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide |
2640888-97-5 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6752-7418-10mg |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide |
2640888-97-5 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6752-7418-15mg |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide |
2640888-97-5 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6752-7418-20mg |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide |
2640888-97-5 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6752-7418-30mg |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide |
2640888-97-5 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6752-7418-1mg |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide |
2640888-97-5 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6752-7418-50mg |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide |
2640888-97-5 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6752-7418-4mg |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide |
2640888-97-5 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6752-7418-3mg |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide |
2640888-97-5 | 3mg |
$94.5 | 2023-09-07 |
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamideに関する追加情報
N-Tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide: A Comprehensive Overview
The compound with CAS No 2640888975, known as N-Tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and chemical synthesis. This compound is notable for its unique structure and potential applications in drug development and materials science.
N-Tert-butyl is a common substituent in organic chemistry, often used to enhance the stability and lipophilicity of molecules. In this compound, the tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, which contributes to the molecule's overall hydrophobicity and may play a role in its pharmacokinetic properties. The pyrrolidine ring, a five-membered amine-containing structure, serves as a versatile scaffold for various functional groups and is frequently employed in drug design due to its ability to form hydrogen bonds and interact with biological targets.
The [1,2,4]triazolo[4,3-a]pyrazine moiety is a bicyclic heterocycle that combines the structural features of triazole and pyrazine rings. This moiety is known for its aromaticity and ability to participate in π–π interactions, making it an attractive component for designing molecules with specific electronic properties. The methyl group attached at position 3 of the triazolopyrazine ring further modulates the electronic characteristics of the molecule and may influence its reactivity or binding affinity.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research has shown that analogs of this compound exhibit promising activity against certain enzyme targets associated with neurodegenerative diseases. The carboxamide group at position 3 of the pyrrolidine ring is particularly significant as it can act as a bioisostere or serve as a site for further functionalization to enhance bioavailability or target specificity.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, cyclizations, and amide bond formations. The construction of the triazolopyrazine ring typically involves tandem cyclocondensation reactions using appropriate starting materials such as hydrazines and carbonyl compounds. The introduction of the tert-butyl group and other substituents requires careful optimization to ensure high yields and purity.
From an analytical standpoint, this compound can be characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide critical insights into its molecular structure, stereochemistry, and conformational preferences. For example, NMR studies have revealed that the tert-butyl group adopts a specific spatial arrangement relative to the pyrrolidine ring due to steric interactions.
The pharmacological profile of this compound has been explored in preclinical models. Initial assays indicate that it exhibits moderate activity against certain kinases and proteases involved in inflammatory pathways. Furthermore, its ability to penetrate cellular membranes suggests potential utility in targeting intracellular pathogens or delivering therapeutic agents across biological barriers.
In conclusion, N-Tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide represents a valuable addition to the arsenal of bioactive molecules being investigated for therapeutic applications. Its unique structure and functional groups make it an ideal candidate for further optimization through medicinal chemistry approaches aimed at enhancing efficacy and reducing off-target effects.
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